REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[CH3:11][C:10]([NH:9][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:12]
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
COC=1C(=CC=CC1)N
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Name
|
ice
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Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the temperature rising to about 60° C. during addition
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated on a steam bath for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
|
Details
|
The white solid that precipitated
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Type
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CUSTOM
|
Details
|
was collected
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Type
|
WASH
|
Details
|
washed free of acid with water and air
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
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Details
|
to give 100 g, m.p. 84°-86° C.
|
Name
|
|
Type
|
|
Smiles
|
CC(=O)NC1=CC=CC=C1OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |